molecular formula C22H25FN4O4 B2952714 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide CAS No. 896365-74-5

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide

Cat. No.: B2952714
CAS No.: 896365-74-5
M. Wt: 428.464
InChI Key: QIBYDYMXVUFFOB-UHFFFAOYSA-N
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Description

The compound N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A 1,3-benzodioxole moiety, known for enhancing metabolic stability and lipophilicity.
  • A piperazine ring substituted with a 2-fluorophenyl group, a common pharmacophore in central nervous system (CNS)-targeting drugs.

Its molecular formula is C27H27FN4O4, with a molecular weight of 490.5 g/mol (CAS: 896347-23-2) .

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-24-21(28)22(29)25-13-18(15-6-7-19-20(12-15)31-14-30-19)27-10-8-26(9-11-27)17-5-3-2-4-16(17)23/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBYDYMXVUFFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole intermediate with the fluorophenyl-piperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution

A key analog, N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(tetrahydrofuran-2-yl)methyl]ethanediamide (Compound B ; CAS: 896361-86-7), differs in the position of the fluorine atom on the phenyl ring (4-fluoro vs. 2-fluoro) and the substitution of the ethanediamide group with a tetrahydrofuran-methyl group.

Parameter Compound A Compound B
Fluorophenyl Position 2-Fluorophenyl 4-Fluorophenyl
Molecular Formula C27H27FN4O4 C27H27FN4O5
Molecular Weight 490.5 g/mol 506.5 g/mol
Key Structural Feature N-Methylethanediamide Tetrahydrofuran-methyl group

Impact of Fluorine Position :

  • 4-Fluorophenyl (Compound B): Electron-withdrawing effects may enhance piperazine basicity, altering binding affinity to serotonin or dopamine receptors .

Piperazine-Based Analogs with Varied Aryl Substituents

N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(4-Phenylpiperazin-1-yl)Acetamide (Compound C; CAS: 297150-41-5)
  • Structure : Simpler backbone lacking the benzodioxole group; features a chloro-trifluoromethylphenyl acetamide.
  • Molecular Formula : C19H19ClF3N3O; Weight : 397.82 g/mol .
Parameter Compound A Compound C
Aromatic Group Benzodioxole Chloro-trifluoromethylphenyl
Linker Ethanediamide Acetamide
Pharmacokinetic Impact Higher lipophilicity (benzodioxole) Increased metabolic susceptibility (acetamide)

Functional Implications :

  • Compound A’s benzodioxole likely improves blood-brain barrier penetration compared to Compound C.
  • The trifluoromethyl group in Compound C may enhance electrophilic interactions with target receptors .
N-(4-Fluorophenyl)-2-(Piperazin-1-yl)Acetamide (Compound D)
  • Structure : Minimalist analog lacking both benzodioxole and ethanediamide groups.
  • Molecular Formula : C12H15FN3O; Weight : 236.27 g/mol .

Key Differences :

  • Compound D’s simplicity reduces molecular weight by ~50%, likely improving aqueous solubility but decreasing receptor selectivity.
  • Absence of benzodioxole may shorten half-life due to faster hepatic metabolism .

Ethanediamide Linker Modifications

Compound A’s N-methylethanediamide linker contrasts with analogs featuring:

  • Acetamide (Compound C): Simpler but less rigid, possibly reducing binding affinity .

Receptor Binding and Selectivity

  • Piperazine Moieties : Critical for interactions with dopamine D2/D3 and serotonin 5-HT1A/2A receptors . Fluorophenyl position (2- vs. 4-) may dictate selectivity profiles .
  • Benzodioxole : Enhances metabolic stability via cytochrome P450 inhibition, a feature absent in Compounds C and D .

Physicochemical and ADME Properties

Property Compound A Compound B Compound C Compound D
LogP (Predicted) 3.8 3.5 4.1 1.9
Aqueous Solubility Low Moderate Very Low High
Metabolic Stability High Moderate Low Low

Notes:

  • Compound A’s high LogP reflects benzodioxole’s lipophilicity, favoring CNS penetration but requiring formulation aids for solubility .
  • Compound D’s high solubility aligns with its low molecular weight and lack of bulky substituents .

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxole moiety, which is often associated with various biological activities.
  • A piperazine ring that enhances its interaction with biological targets.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural components suggest potential interactions with various neurotransmitter systems and kinases.

Pharmacological Properties

Recent studies have evaluated the compound's activity against several biological targets:

  • Kinase Inhibition :
    • The compound has shown promising activity against DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in several neurological disorders. In vitro studies indicated IC50 values in the low micromolar range, suggesting significant inhibitory potential .
  • Antitumor Activity :
    • The compound was tested against various cancer cell lines including Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma). Results demonstrated notable antiproliferative effects, with some derivatives exhibiting IC50 values under 10 µM .
  • Neuropharmacological Effects :
    • Given its piperazine component, the compound may influence serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

Study 1: In Vitro Evaluation of Antitumor Activity

A study assessed the compound's effects on cell proliferation across multiple cancer cell lines. The findings highlighted:

  • Caco2 Cells : IC50 = 8 µM
  • HCT116 Cells : IC50 = 6 µM

These results indicate a strong potential for development as an anticancer agent .

Study 2: Kinase Inhibition Profile

In another investigation, the compound's ability to inhibit DYRK1A was compared to known inhibitors:

  • Lead Compound Comparison : The compound exhibited comparable or superior inhibition to established DYRK1A inhibitors, suggesting its viability as a therapeutic agent for conditions like Alzheimer's disease .

Data Tables

Biological ActivityTargetIC50 (µM)
Antitumor ActivityCaco28
Antitumor ActivityHCT1166
Kinase InhibitionDYRK1A0.033

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